molecular formula C18H17N3O2S B2394786 N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide CAS No. 450371-65-0

N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide

Cat. No.: B2394786
CAS No.: 450371-65-0
M. Wt: 339.41
InChI Key: DBCWCMNBVAARRM-UHFFFAOYSA-N
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Description

N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide is a complex organic compound that belongs to the quinazoline family Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide typically involves the condensation of a benzylamine derivative with a quinazoline precursor. One common method involves the reaction of 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-quinazoline-4-one with a suitable acylating agent under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide, which facilitates the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent reaction conditions are crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazoline ring can be reduced to form alcohols.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes, such as kinases, which play a crucial role in cell signaling pathways. By inhibiting these enzymes, the compound can disrupt cellular processes, leading to the inhibition of cell growth and proliferation. This mechanism is particularly relevant in the context of its potential anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 3-benzyl-2-sulfanylidene-2,3-dihydro-1H-quinazoline-4-one
  • N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide
  • 4-nitro-N-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)benzamide

Uniqueness

N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide stands out due to its unique benzyl group, which can be modified to enhance its biological activity. This compound’s specific structure allows for targeted interactions with enzymes and receptors, making it a valuable candidate for drug development and other scientific research applications .

Properties

IUPAC Name

N-benzyl-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S/c22-16(19-12-13-6-2-1-3-7-13)10-11-21-17(23)14-8-4-5-9-15(14)20-18(21)24/h1-9H,10-12H2,(H,19,22)(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCWCMNBVAARRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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